molecular formula C21H18N4O4S B2379531 N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1169972-81-9

N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2379531
CAS RN: 1169972-81-9
M. Wt: 422.46
InChI Key: OAKBNWJUUMWMJF-UHFFFAOYSA-N
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Description

The compound is a derivative of benzothiazole . Benzothiazoles are heterocyclic compounds with a wide range of biological activities, including anti-inflammatory properties .


Chemical Reactions Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . The specific chemical reactions involving this compound are not available in the retrieved papers.


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be analyzed using C, H, and N analysis . The specific physical and chemical properties of this compound are not available in the retrieved papers.

Scientific Research Applications

Antibacterial and Antifungal Applications

  • Compounds structurally similar to N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide have shown promising antibacterial and antifungal properties. For instance, a study by Palkar et al. (2017) found that certain analogs exhibit significant activity against Staphylococcus aureus and Bacillus subtilis. Additionally, Mansour et al. (2020) reported that thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety displayed antimicrobial and antiproliferative activities.

Cancer Research

  • Several studies have explored the potential anticancer properties of compounds with structural similarities to N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide. Uma et al. (2017) synthesized derivatives that were toxic to bacteria, suggesting potential for anticancer research. Also, Ravinaik et al. (2021) developed compounds with significant anticancer activity against various cancer cell lines.

Spectroscopic and Structural Characterization

  • Studies such as those by Kumara et al. (2017) and Kumara et al. (2018) have focused on the synthesis and characterization of novel pyrazole derivatives, providing insight into their crystal structure and molecular interactions. This information is crucial for understanding the properties and potential applications of these compounds.

Potential Herbicidal Applications

  • The synthesis and evaluation of compounds with structural similarities for herbicidal activity have also been explored. For example, Ohno et al. (2004) synthesized pyrazole-4-carboxamide derivatives and assessed their herbicidal activity, indicating a potential application in agricultural sciences.

Future Directions

The future directions for research on benzothiazole derivatives could include further exploration of their biological activities and potential applications in medicine . The specific future directions for this compound are not available in the retrieved papers.

properties

IUPAC Name

N-[2-(4-ethoxy-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4S/c1-3-27-15-5-4-6-17-19(15)23-21(30-17)25-18(9-12(2)24-25)22-20(26)13-7-8-14-16(10-13)29-11-28-14/h4-10H,3,11H2,1-2H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAKBNWJUUMWMJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N3C(=CC(=N3)C)NC(=O)C4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide

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